molecular formula C17H16N2O2 B7455679 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one

2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one

Cat. No. B7455679
M. Wt: 280.32 g/mol
InChI Key: KDINSEBWWCXKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of quinazolinone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes in the body. It has also been found to inhibit the activity of various inflammatory cytokines and chemokines, which are involved in the development of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one in lab experiments is its low toxicity and high bioavailability. The compound is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are various future directions for the study of 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the study of the compound's potential in treating other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential side effects.

Synthesis Methods

The synthesis of 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization with 2-propyn-1-ol in the presence of a strong base, such as potassium carbonate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one has been found to have significant potential in various therapeutic applications. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-10-19-16(12-6-5-7-13(20)11-12)18-15-9-4-3-8-14(15)17(19)21/h2-9,11,16,18,20H,1,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDINSEBWWCXKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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